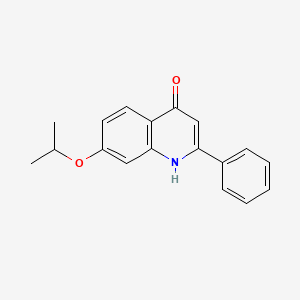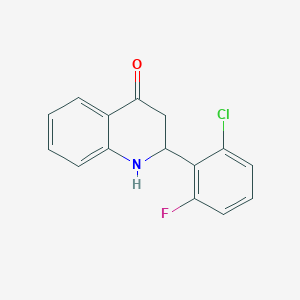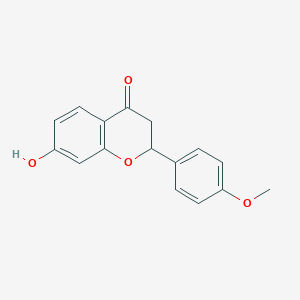
4'-Methylliquiritigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylliquiritigenin is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities and potential therapeutic applications. The compound has a chemical formula of C16H14O4 and is characterized by the presence of a methoxy group attached to the flavonoid skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylliquiritigenin typically involves the use of starting materials such as 4-methoxybenzaldehyde and 2,4,6-trihydroxyacetophenone. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the flavonoid structure .
Industrial Production Methods
Industrial production of 4’-Methylliquiritigenin may involve extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction and chromatographic techniques to isolate the compound from plant materials. Chemical synthesis, on the other hand, allows for large-scale production and involves the use of readily available starting materials and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4’-Methylliquiritigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted flavonoid compounds.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and can be used in studying reaction mechanisms.
Biology: The compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable in biological research.
Medicine: It has potential therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4’-Methylliquiritigenin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: 4’-Methylliquiritigenin disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
4’-Methylliquiritigenin can be compared with other similar flavonoid compounds such as:
Liquiritigenin: Lacks the methoxy group and has different biological activities.
Naringenin: Similar structure but with different substituents, leading to variations in activity.
Hesperetin: Contains additional hydroxyl groups, affecting its solubility and bioavailability.
These comparisons highlight the unique structural features and biological activities of 4’-Methylliquiritigenin, making it a valuable compound for research and application .
Properties
CAS No. |
108837-20-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
7-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-8,15,17H,9H2,1H3 |
InChI Key |
NHMVADLYFAEQHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


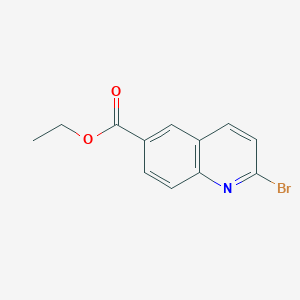
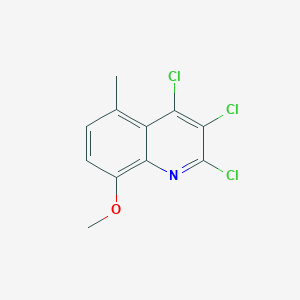
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
